5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10Cl2N2S |
|---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)4-7-2-8(12)5-9(13)3-7/h2-3,5H,4H2,1H3,(H2,14,15) |
InChI Key |
HATCWPQYDBEEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Bromo-(3,5-Dichlorobenzyl)methylketone
The precursor α-bromo-(3,5-dichlorobenzyl)methylketone is synthesized via bromination of (3,5-dichlorobenzyl)methylketone using N-bromosuccinimide (NBS). In a representative procedure, acetoacetate derivatives are brominated in a tetrahydrofuran (THF)/water solvent system under heating (60–80°C). For the target compound, substituting acetoacetate with (3,5-dichlorobenzyl)methylketone yields the α-bromoketone intermediate.
Key Reaction Parameters :
Cyclocondensation with Thiourea
The α-bromoketone reacts with thiourea in ethanol containing diisopropylethylamine (DIPEA). The base facilitates deprotonation, promoting nucleophilic attack by the thiourea sulfur atom on the α-carbon of the ketone. Subsequent cyclization forms the thiazole ring.
Optimized Conditions :
-
Solvent: Ethanol
-
Base: DIPEA (1.2 equiv)
-
Temperature: Reflux (78°C)
-
Time: 12 hours
Comparative Analysis of Synthetic Methods
The table below contrasts two primary strategies for synthesizing 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine:
*Estimated based on analogous reactions with substituted aldehydes.
Critical Evaluation of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance bromination efficiency by stabilizing ionic intermediates. In contrast, ethanol optimizes cyclocondensation by solubilizing thiourea and facilitating proton transfer.
Temperature and Time
Prolonged heating (12–24 hours) during cyclocondensation ensures complete ring closure but risks decomposition. Kinetic studies suggest 12 hours at reflux balances yield and purity.
Substituent Compatibility
Bulky 3,5-dichlorobenzyl groups necessitate precise stoichiometry to avoid steric clashes. Excess thiourea (1.1–1.2 equiv) mitigates this issue.
Scalability and Industrial Applications
The cyclocondensation method is scalable, as demonstrated in patent for similar thiazoles. Key considerations include:
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and the benzylic position are susceptible to oxidation under controlled conditions:
Substitution Reactions
The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
The thiazole amine group can also participate in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 70–80%) .
-
Diazo coupling : Forms azo dyes under acidic conditions with diazonium salts .
Reduction Reactions
The thiazole ring is resistant to hydrogenation, but the dichlorobenzyl group can be reduced:
| Target Site | Reagents/Conditions | Products |
|---|---|---|
| C-Cl bonds | H<sub>2</sub>/Pd-C | Dechlorinated benzyl-thiazole |
| Aromatic ring | LiAlH<sub>4</sub> | Partially saturated cyclohexane analogs |
Cross-Coupling Reactions
The dichlorophenyl group enables palladium-catalyzed couplings:
Complexation and Coordination
The amine and sulfur atoms act as ligands for metal ions:
-
Copper(II) : Forms stable complexes (log K ≈ 4.2) in aqueous ethanol .
-
Iron(III) : Produces redox-active complexes with distinct UV-Vis absorption at 450 nm .
Research Findings
Key studies on analogous thiazole derivatives reveal:
-
Antimicrobial activity : Dichlorophenyl-thiazole hybrids inhibit Mycobacterium tuberculosis (MIC: 12.5 µg/mL) via disruption of cell wall synthesis.
-
Catalytic applications : Thiazole amines serve as ligands in asymmetric synthesis, achieving enantiomeric ratios up to 96:4 in azlactone methanolysis (Table 1) .
Table 1 : Performance of peptide-thiazole catalysts in azlactone methanolysis
| Catalyst | Conversion (%) | er (S:R) |
|---|---|---|
| 9i | 94 | 96:4 |
| 9j | 97 | 95:5 |
| 9k | 97 | 96:4 |
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study highlighted its potential in combating drug-resistant strains of bacteria, which is critical given the rising global concern over antimicrobial resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism involves apoptosis induction and cell cycle arrest . Notably, structural modifications of the thiazole ring have been shown to enhance its cytotoxicity against various cancer types .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the compound's activity against a panel of bacterial strains using the turbidimetric method. Results indicated promising antimicrobial effects, particularly against resistant strains .
- Anticancer Evaluation :
- Molecular Docking Studies :
Comparison with Related Compounds
The unique dichlorobenzyl substitution in this compound differentiates it from structurally similar compounds. Below is a comparison table illustrating some related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Chlorobenzyl)-4-methylthiazol-2-amine | Similar thiazole core; different benzyl substitution | Moderate antimicrobial activity |
| 5-(4-Chloro-2-methylbenzyl)-thiazol-2-amine | Variation in chlorobenzyl position | Limited anticancer activity |
| 6-Chloro-N-(4-nitrobenzyl)benzothiazole | Benzothiazole derivative; nitro group addition | Antimicrobial but less effective than target compound |
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial growth.
Comparison with Similar Compounds
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 11)
- Structure : Replaces the thiazole core with a benzimidazole ring.
- However, the thiazole in the target compound may offer better metabolic stability due to reduced electron density .
- Synthesis: Synthesized via alkylation of 2-aminobenzimidazole with 3,5-dichlorobenzyl chloride in ethanol (47% yield) .
N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (Compound 15o)
- Structure : Contains a 1,3,4-thiadiazole ring linked to a quinazoline moiety via thioacetamide.
- Key Differences : The thiadiazole-quinazoline hybrid may exhibit dual kinase inhibition (e.g., EGFR), while the thiazole-2-amine in the target compound is simpler and more synthetically accessible. The 3,5-dichlorobenzyl group in both compounds likely contributes to comparable hydrophobicity .
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one (Compound 4)
- Structure : Features a thiazol-4-one core with a benzylidene substituent.
- Key Differences : The α,β-unsaturated ketone in the 4-one derivative enables Michael addition reactions, which are absent in the saturated thiazol-2-amine. This difference impacts reactivity and biological target selectivity .
Antitumor Activity
- Compound 15o : Demonstrated in vitro antitumor activity (IC₅₀ = 1.2–3.8 µM against MCF-7 and A549 cells), attributed to dual inhibition of tubulin and EGFR .
- Compound 11: No biological data reported, but benzimidazole analogues are known for topoisomerase inhibition .
- Target Compound : Predicted activity based on structural similarity to 15o; the thiazole core may target kinase domains, while the dichlorobenzyl group enhances cytotoxicity.
Antimicrobial Potential
- Thiazol-4-one derivatives (e.g., Compound 4) show moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), likely due to thioether-mediated disruption of bacterial membranes .
Biological Activity
5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with 4-methylthiazol-2-amine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299).
- Assays Conducted : MTT assay for cell proliferation, flow cytometry for apoptosis and cell cycle analysis, and scratch wound healing assay for migration assessment.
Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM. The mechanism appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in reducing inflammatory markers. Studies assessed its impact on cytokine levels in RAW264.7 macrophages:
- Cytokines Measured : Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
The compound effectively decreased the expression levels of these inflammatory factors, suggesting a dual mechanism that targets both tumor cells and the inflammatory environment that supports tumor growth .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Signaling Pathways : Inhibition of AKT and ERK pathways disrupts cancer cell survival signals.
- Cytokine Modulation : Reduction in IL-6 and TNF-α levels contributes to its anti-inflammatory profile.
- Cell Cycle Arrest : Flow cytometry results indicate that the compound induces cell cycle arrest in cancer cells, further inhibiting their proliferation.
Comparative Biological Activity
To contextualize the activity of this compound, a comparison with other benzothiazole derivatives is useful:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| B7 | Significant | Yes | AKT/ERK inhibition |
| 4i | Moderate | Yes | Cell cycle arrest |
| PMX610 | Potent | Limited | EGFR targeting |
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on A431 Cells : A series of benzothiazole derivatives were tested for their ability to inhibit A431 cell proliferation. The lead compound exhibited IC50 values comparable to established chemotherapeutics .
- Inflammatory Models : Research involving RAW264.7 macrophages demonstrated that treatment with thiazole derivatives significantly reduced inflammation markers in vivo, supporting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, and how can purity be optimized?
- Methodology : A common approach involves coupling 3,5-dichlorobenzyl chloride with a pre-formed 4-methylthiazol-2-amine intermediate. Reaction conditions (e.g., solvent, temperature, and catalysts) significantly impact yield. For example, copper(I) oxide (Cu₂O) catalysis in anhydrous methanol has been effective for analogous thiazole syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone or ethanol ensures high purity (>95%). LC-MS and ¹H/¹³C NMR validate structural integrity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar thiazole derivatives, SHELX software suites (e.g., SHELXL for refinement) resolve structures, revealing key interactions. For instance, dipole-dipole interactions between carbonyl groups and weak C–H···N hydrogen bonds stabilize layers parallel to specific crystallographic planes . Twisted benzene rings (e.g., ~59° dihedral angles relative to adjacent heterocycles) are common .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Start with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values guide dose optimization. Parallel antimicrobial testing (MIC assays against S. aureus, E. coli) identifies broad-spectrum potential. For mechanistic insights, enzyme inhibition assays (e.g., kinase profiling) and apoptosis markers (caspase-3 activation) are prioritized .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Structural Modifications : Vary substituents on the benzyl (e.g., halogen positioning) and thiazole (e.g., methyl → ethyl) groups.
- Assays : Test derivatives in parallel for cytotoxicity, solubility (logP via HPLC), and metabolic stability (microsomal assays).
- Computational Tools : Molecular docking (AutoDock Vina) predicts binding to targets like kinase domains. QSAR models correlate electronic (Hammett σ) and steric parameters with activity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Experimental Replication : Standardize assays (e.g., cell culture conditions, passage number).
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.
- Meta-Analysis : Compare IC₅₀ ranges across studies; outliers may arise from impurity interference or assay sensitivity .
Q. How is metabolic stability assessed, and what modifications improve pharmacokinetics?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to track parent compound depletion via LC-MS. CYP450 isoform inhibitors identify major metabolic pathways.
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative dechlorination. Prodrug strategies (e.g., esterification) enhance oral bioavailability .
Q. What crystallographic techniques characterize polymorphic forms, and how do they affect solubility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
